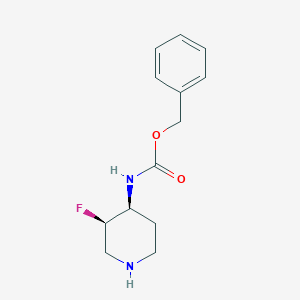
Benzyl ((3R,4S)-3-fluoropiperidin-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl ((3R,4S)-3-fluoropiperidin-4-yl)carbamate: is a chemical compound with the molecular formula C13H16FN2O2 It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl ((3R,4S)-3-fluoropiperidin-4-yl)carbamate typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the amine group, followed by fluorination and subsequent deprotection. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl ((3R,4S)-3-fluoropiperidin-4-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
Benzyl ((3R,4S)-3-fluoropiperidin-4-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl ((3R,4S)-3-fluoropiperidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- cis-4-Benzyloxycarbonylamino-3-chloropiperidine
- cis-4-Benzyloxycarbonylamino-3-bromopiperidine
- cis-4-Benzyloxycarbonylamino-3-iodopiperidine
Comparison: Benzyl ((3R,4S)-3-fluoropiperidin-4-yl)carbamate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its halogenated counterparts. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable compound in various research applications.
Properties
CAS No. |
577691-64-6 |
|---|---|
Molecular Formula |
C13H17FN2O2 |
Molecular Weight |
252.28 g/mol |
IUPAC Name |
benzyl N-[(3R,4S)-3-fluoropiperidin-4-yl]carbamate |
InChI |
InChI=1S/C13H17FN2O2/c14-11-8-15-7-6-12(11)16-13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,16,17)/t11-,12+/m1/s1 |
InChI Key |
DWPWWTIOOLQURY-NEPJUHHUSA-N |
Isomeric SMILES |
C1CNC[C@H]([C@H]1NC(=O)OCC2=CC=CC=C2)F |
Canonical SMILES |
C1CNCC(C1NC(=O)OCC2=CC=CC=C2)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

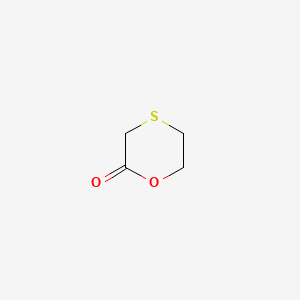
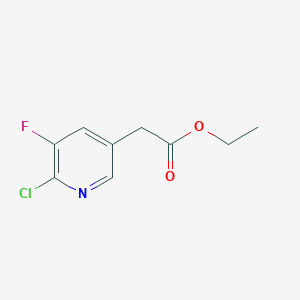

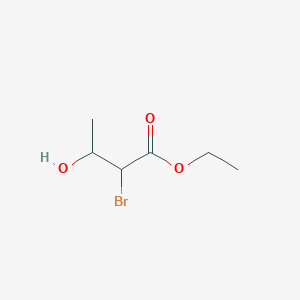
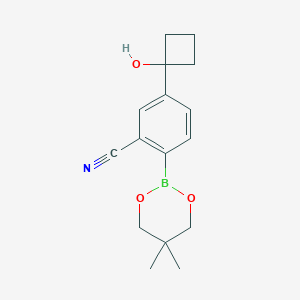
![2-[(Pyridin-4-yl)methyl]-1lambda~6~,2-thiazolidine-1,1-dione](/img/structure/B8659999.png)
![4-[(1-Ethylpropyl)amino]-3-nitrobenzoic acid](/img/structure/B8660005.png)

![Spiro[5H-[1]benzopyrano[2,3-c]pyridine-5,4'(5'H)-oxazol]-2'-amine, 3-(3,6-dihydro-2H-pyran-4-yl)-1-fluoro-7-(2-fluoro-3-pyridinyl)-, (4'S)-](/img/structure/B8660010.png)
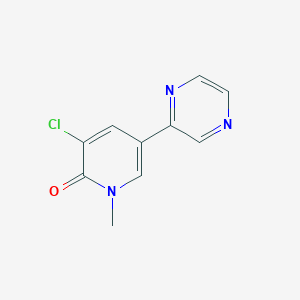
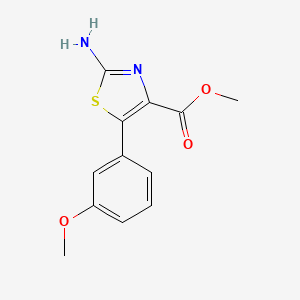
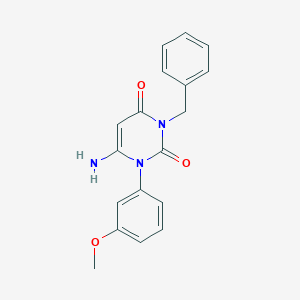
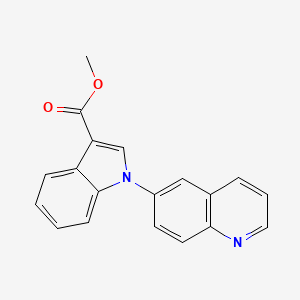
![Tert-butyl 3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B8660087.png)
